- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)
4-Iodo-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(I)=CC=1)NC
Computed Properties
- Exact Mass: 260.96506g/mol
- Monoisotopic Mass: 260.96506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
4-Iodo-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-5g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 5g |
2415CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 1g |
484.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
298CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-200mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 200mg |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-50mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 50mg |
67.0CNY | 2021-08-04 | |
| TRC | I724563-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I724563-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I724563-500mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I724563-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 1g |
$98.00 | 2023-05-18 |
4-Iodo-N-methylbenzamide Production Method
Production Method 1
Production Method 2
1.2 Solvents: Diethyl ether ; overnight, rt
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974
Production Method 3
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263
Production Method 4
1.2 Solvents: Water ; 2 h, rt
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294
Production Method 5
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909
Production Method 6
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108
Production Method 7
1.2 Reagents: Acetic anhydride , Pyridine
- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866
Production Method 8
1.2 Solvents: Water ; 15 min, rt
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),
Production Method 9
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544
Production Method 10
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631
Production Method 11
1.2 Solvents: Water ; 0.5 h, 0 °C
- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432
Production Method 12
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717
Production Method 14
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411
4-Iodo-N-methylbenzamide Raw materials
- 4-Iodobenzamide
- Sodium methylaminotrihydroborate
- Ethyl 4-iodobenzoate
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide Suppliers
4-Iodo-N-methylbenzamide Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Iodo-N-methylbenzamide
4-Iodo-N-methylbenzamide (CAS No: 89976-43-2)
4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound, also referred to as N-methyl-4-iodobenzamide, is characterized by its iodine-substituted benzene ring and an N-methyl amide group, making it a versatile molecule for various research and industrial purposes.
The molecular formula of 4-Iodo-N-methylbenzamide is C8H9INO, with a molecular weight of approximately 250.15 g/mol. Its structure consists of a benzene ring substituted with an iodine atom at the para position and an N-methyl amide group attached to the nitrogen atom. This arrangement imparts the compound with distinct electronic and steric properties, which are advantageous in synthetic chemistry and medicinal applications.
Recent studies have highlighted the potential of 4-Iodo-N-methylbenzamide as a building block in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as an intermediate in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The iodine substituent in the molecule plays a pivotal role in enhancing the bioavailability and selectivity of these inhibitors, making 4-Iodo-N-methylbenzamide a valuable precursor in medicinal chemistry.
In addition to its role in drug discovery, 4-Iodo-N-methylbenzamide has also found applications in materials science. Its amide functionality makes it suitable for use in polymer synthesis, where it can serve as a cross-linking agent or a functional monomer. Recent advancements in polymer chemistry have demonstrated the ability of this compound to form high-strength, biocompatible polymers, which hold promise for use in tissue engineering and regenerative medicine.
The synthesis of 4-Iodo-N-methylbenzamide typically involves nucleophilic aromatic substitution reactions or coupling reactions, depending on the desired pathway. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and industrial applications.
From an analytical standpoint, 4-Iodo-N-methylbenzamide has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into the compound's electronic structure and reactivity, further enhancing its utility in both academic research and industrial settings.
In terms of safety considerations, 4-Iodo-N-methylbenzamide should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during handling, and storage should be in accordance with standard chemical safety protocols to prevent contamination or degradation.
In conclusion, 4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with its versatile functional groups, positions it as a key player in advancing research and innovation across organic chemistry, pharmacology, and materials science.
89976-43-2 (4-Iodo-N-methylbenzamide) Related Products
- 349117-88-0(3-Iodo-N-propylbenzamide)
- 24167-53-1(4-Iodo-N,N-dimethylbenzamide)
- 58084-22-3(2-Iodo-N-methylbenzamide)
- 91506-06-8(3-iodo-N,N-dimethylBenzamide)
- 887234-45-9(Benzamide, 2-iodo-N,3-dimethyl-)
- 82082-51-7(N-Benzyl-3-iodobenzamide)
- 77350-52-8(N,N-Diethyl-4-iodobenzamide)
- 90434-01-8(3-iodo-N-methylBenzamide)
- 106790-96-9(N-2-(diethylamino)ethyl-4-iodobenzamide)
- 39887-30-4(4-Iodo-N-propylbenzamide)